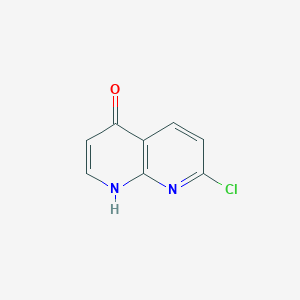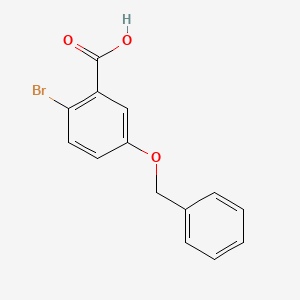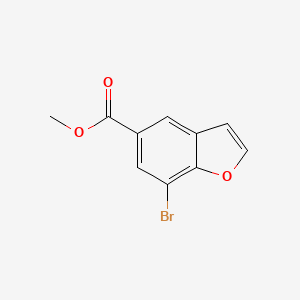![molecular formula C6H11N B3121436 3-Azabicyclo[4.1.0]heptane CAS No. 286-09-9](/img/structure/B3121436.png)
3-Azabicyclo[4.1.0]heptane
概要
説明
3-Azabicyclo[4.1.0]heptane is a type of organic compound . It is a derivative of azabicycloheptane, which is a class of compounds containing a bicyclic structure made up of a three-member ring and a seven-member ring, one of which is a nitrogen atom .
Synthesis Analysis
A general approach to 3-azabicyclo[3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles . Allyl 3,3-dimethylcyclopropenylcarbinyl ethers or sulfonamides undergo gold-catalyzed cycloisomerization leading to 5-isopropylidene-3-oxa- and 3-azabicyclo[4.1.0]heptanes in excellent yields and with high diastereoselectivities .Molecular Structure Analysis
The molecular structure of 3-Azabicyclo[4.1.0]heptane is characterized by a bicyclic structure made up of a three-member ring and a seven-member ring, one of which is a nitrogen atom .Chemical Reactions Analysis
The chemical reactions of 3-Azabicyclo[4.1.0]heptane involve gold-catalyzed cycloisomerization of cyclopropenes . These reactions constitute the first examples of intramolecular cyclopropanation of an alkene by a gold carbene generated by electrophilic ring opening of a cyclopropene in the presence of gold (I) chloride .科学的研究の応用
Background: In 2022, researchers proposed bicyclo[3.1.1]heptanes (including 3-ABH) as bioisosteres for meta-substituted benzenes in biologically active molecules . These cores exhibit similar angles between exit vectors, comparable distances between substituents, and similar physicochemical properties.
Application: Incorporating 3-ABH into drug structures can lead to improved physicochemical properties. For instance, the antihistamine drug Rupatidine was modified by replacing the pyridine ring with the 3-ABH core, resulting in enhanced properties .
General Synthesis: Reduction of spirocyclic oxetanyl nitriles provides a general route to 3-ABH. Researchers have studied the mechanism, scalability, and scope of this transformation .
Functionalization: A convenient methodology yields 6-functionalized azabicyclo[4.1.0]heptane-derived building blocks. The common precursor, tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, is accessible from 4-hydroxymethyl pyridine .
Biological Targets and Drug Development
3-ABH derivatives are valuable in drug design. Here’s a glimpse:
Recent Catalytic Routes: Researchers have explored synthetic routes to 3-ABH derivatives. These heterocyclic systems play a role in molecules targeting various biological pathways .
Oxygenated Analogues: Palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes produces oxygenated 2-azabicyclo[2.2.1]heptanes. These compounds can be further functionalized, expanding the library of bridged aza-bicyclic structures .
作用機序
Target of Action
3-Azabicyclo[4.1.0]heptane (3-ABH) is a heterocyclic system often present in molecules capable of acting on various biological targets . It’s found in various natural and synthetic biologically active compounds . For instance, it’s present in the ergot alkaloid cycloclavine and antibiotic indolizomycin . It’s also found in compounds of the duocarmycin group, which exhibit high cytotoxicity and are promising antitumor agents .
Mode of Action
The mode of action of 3-ABH is largely dependent on the specific biological target it interacts with. For instance, in the case of the antihistamine drug Rupatidine, the 3-ABH core was incorporated into the structure of the drug instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .
Biochemical Pathways
The biochemical pathways affected by 3-ABH are diverse and depend on the specific biological target. For example, 1-aryl-substituted 3-ABHs are efficient reuptake inhibitors of serotonin, noradrenaline, and dopamine . Protease inhibitors based on structurally related pseudopeptides show antiviral properties .
Pharmacokinetics
The compound’s bioavailability is likely influenced by its physicochemical properties, which can be improved by incorporating the 3-abh core into the structure of drugs .
Result of Action
The molecular and cellular effects of 3-ABH’s action are diverse and depend on the specific biological target. For instance, 3-ABH derivatives have been used in the treatment of neurological and neurodegenerative diseases, and to overcome alcohol and drug addictions .
Safety and Hazards
The safety data sheet for Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate, a related compound, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment .
将来の方向性
In 2022, bicyclo[3.1.1]heptanes were proposed to mimic the fragment of meta-substituted benzenes in biologically active compounds . Both cores had similar angles between the exit vectors (119–120°), a similar distance between substituents (4.8–5.0 Å), and similar physicochemical properties . This suggests potential future directions for the development of new biologically active compounds using 3-Azabicyclo[4.1.0]heptane as a structural motif .
特性
IUPAC Name |
3-azabicyclo[4.1.0]heptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-2-7-4-6-3-5(1)6/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFQJBMXUXJUHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azabicyclo[4.1.0]heptane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What kind of biological activity have 3-azabicyclo[4.1.0]heptane derivatives shown?
A1: Research indicates that specific derivatives of 3-azabicyclo[4.1.0]heptane exhibit potent inhibitory effects on the reuptake of serotonin, norepinephrine, and dopamine. [, , ] This suggests potential applications in treating conditions related to these neurotransmitters.
Q2: How does the structure of 3-azabicyclo[4.1.0]heptane lend itself to developing new drugs?
A2: The 3-azabicyclo[4.1.0]heptane scaffold possesses desirable characteristics for drug development, such as rigidity and sp3-enrichment, making it a promising starting point for discovering new lead compounds. []
Q3: Can you provide an example of how the 3-azabicyclo[4.1.0]heptane scaffold has been modified to create potentially therapeutic compounds?
A3: Researchers have synthesized derivatives containing a 6-(3,4-dichlorophenyl) group at the 1-position with various alkoxyalkyl substituents. These modifications led to compounds with improved bioavailability, brain penetration, and high potency and selectivity for serotonin, norepinephrine, and dopamine transporters. [, ]
Q4: Have any specific 3-azabicyclo[4.1.0]heptane derivatives been identified as particularly promising?
A4: Yes, a specific derivative, 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane (compound 17 in the cited study []) has shown a promising profile in in vivo and in vitro studies, suggesting further investigation is warranted.
Q5: Are there any synthetic strategies that provide access to enantiomerically pure 3-azabicyclo[4.1.0]heptanes?
A5: Yes, a scalable route utilizes a commercially available chiral lactone as the starting material. This approach incorporates an efficient epimerization/hydrolysis step to minimize tedious purifications, yielding the desired tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate with high enantiomeric purity. []
Q6: What alternative synthetic approaches exist for constructing the 3-azabicyclo[4.1.0]heptane core?
A6: Several methods have been explored, including: * Gold-catalyzed cycloisomerization: This method utilizes cyclopropenes as starting materials and offers a diastereoselective route to various 3-oxa- and 3-azabicyclo[4.1.0]heptanes. [, ] * Titanium-mediated intramolecular reductive cyclopropanation: This approach employs α-(N-allylamino)-substituted N,N-dialkylcarboxamides and carbonitriles as starting materials, leading to diverse 3-azabicyclo[3.1.0]hexane and 3-azabicyclo[4.1.0]heptane derivatives. [, ] * Radical Cyclization: Utilizing N-chloro-β-methylenecyclopropylamine as a precursor, radical cyclization offers another route to synthesize 3-azabicyclo[4.1.0]heptanes. [, ]
Q7: Has the 3-azabicyclo[4.1.0]heptane core been incorporated into more complex polycyclic structures?
A7: Yes, researchers have successfully synthesized polycyclic δ-lactams containing a bridged benzomorphan skeleton incorporating the 3-azabicyclo[4.1.0]heptane unit. This synthesis utilizes bromofunctionalized 2,6-methano- and 1,5-methano-benzomorphanones as key intermediates. []
Q8: Are there any studies investigating the impact of substituents on the reactivity of 3-azabicyclo[4.1.0]heptane derivatives?
A8: Yes, research on the synthesis of polycyclic δ-lactams with bridged benzomorphan skeletons has explored the influence of substituents on the selectivity and diversity of the reactions. [] This research highlights how specific substituents can direct the reaction pathway and influence the stereochemical outcome.
Q9: Have any studies examined the regioselectivity of reactions involving the 3-azabicyclo[4.1.0]heptane scaffold?
A9: Yes, investigations into the epoxide ring-opening of 3-benzyl-7-oxa-3-azabicyclo[4.1.0]heptane with amines have demonstrated remarkable regioselectivity switches depending on the reaction conditions. [] This control over regioselectivity is crucial for synthesizing specific isomers of biologically relevant molecules like trans-4-amino-3-hydroxypiperidines and trans-3-amino-4-hydroxypiperidines.
Q10: Has the 3-azabicyclo[4.1.0]heptane system been used to access other important heterocyclic motifs?
A10: Yes, the synthesis of trans-4-triazolyl-substituted 3-hydroxypiperidines utilizes tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, derived from a 3-azabicyclo[4.1.0]heptane intermediate. The terminal alkyne functionality in this derivative serves as a handle for introducing diverse triazole substituents through 1,3-dipolar cycloadditions with organic azides. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



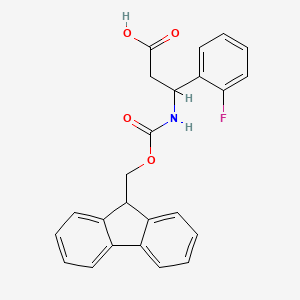
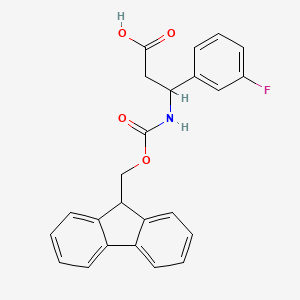
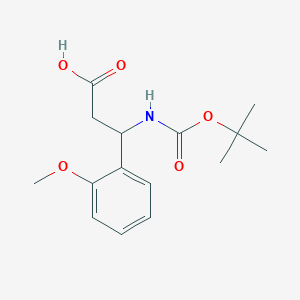
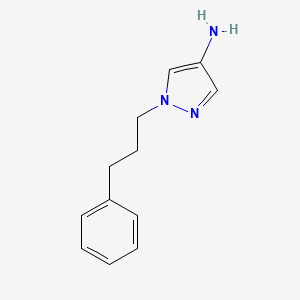
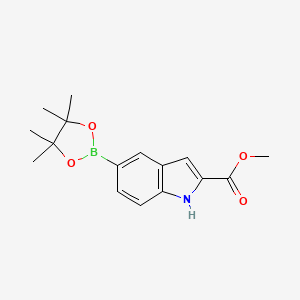
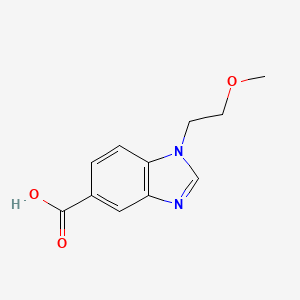
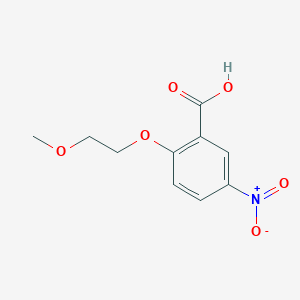


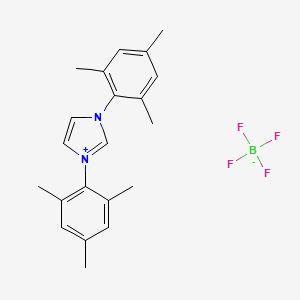
![3-Oxa-6-aza-bicyclo[3.1.1]heptane](/img/structure/B3121444.png)
